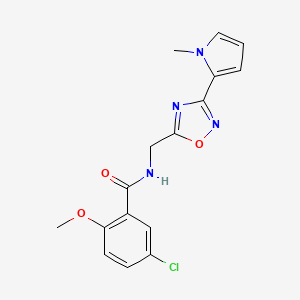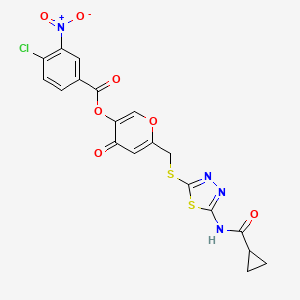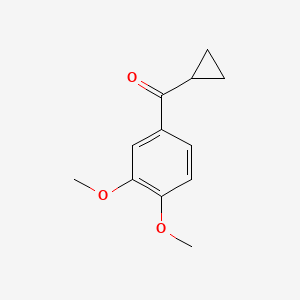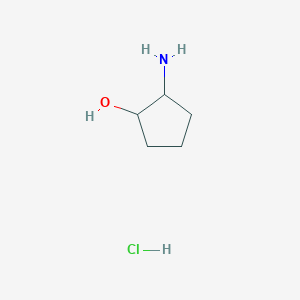
N-(1-(3,4-二甲氧基苯基)-5-氧代吡咯烷-3-基)丙烷-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide, also known as DNQX, is a synthetic compound that is commonly used in scientific research to study the functioning of the nervous system. DNQX belongs to the class of compounds known as kainate receptor antagonists, which are known to block the activity of kainate receptors in the brain.
科学研究应用
Catalysis and Organic Synthesis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been employed in the Michael addition of N-heterocycles to chalcones. This methodology was applied to prepare the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of chalcone and the triazole Michael addition to chalcone exhibit good green metrics .
NF-κB Inhibition and Immunological Agents
Another avenue of research involves compounds derived from N-(tetrahydroquinolin-1-yl) amide . These compounds have shown promise as NF-κB inhibitors , which could be valuable in anticancer drug development. Additionally, retinoid nuclear modulators play a crucial role in treating metabolic and immunological diseases. Furthermore, certain derivatives may impact brain disorders involving neuroinflammation and microglial activation .
Anti-Proliferative Activity
1,3,4-Oxadiazole N-Mannich bases: derived from similar structures have been evaluated for their anti-proliferative activity against cancer cell lines. These compounds exhibit variable degrees of activity, making them interesting candidates for further investigation .
Tyrosinase Inhibition
A series of diarylpropane compounds, including 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane , was isolated from the medicinal plant Dianella ensifolia . These compounds were screened for their inhibitory effects on mushroom tyrosinase, suggesting potential applications in skin-related research .
属性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-4-7-23(19,20)16-11-8-15(18)17(10-11)12-5-6-13(21-2)14(9-12)22-3/h5-6,9,11,16H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJBZCHJDYWQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]propane-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(Dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide](/img/structure/B2741996.png)

![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2741998.png)

![6-(3-Bromophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2742000.png)

![2-[(4-Hydroxy-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile](/img/structure/B2742004.png)

![Tert-butyl 4-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2742009.png)

![Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride](/img/structure/B2742011.png)
